Cas no 166386-69-2 (5-bromo-2,3-dihydro-1-benzofuran-2-one)

5-Bromo-2,3-dihydro-1-benzofuran-2-one is a brominated benzofuranone derivative with significant utility in organic synthesis and pharmaceutical research. Its fused heterocyclic structure, featuring a lactone moiety, makes it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry. The bromine substituent enhances reactivity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. This compound’s rigid scaffold is advantageous in designing bioactive compounds, including potential enzyme inhibitors or receptor modulators. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Its versatility and well-defined reactivity profile make it a preferred choice for researchers developing novel heterocyclic frameworks.
5-bromo-2,3-dihydro-1-benzofuran-2-one structure
166386-69-2 structure
Product Name:5-bromo-2,3-dihydro-1-benzofuran-2-one
CAS No:166386-69-2
MF:C8H5BrO2
MW:213.028101682663
CID:1034785
PubChem ID:10036127
Update Time:2025-06-08

5-bromo-2,3-dihydro-1-benzofuran-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-Bromobenzofuran-2(3H)-one
    • 5-BROMO-2(3H)-BENZOFURANONE
    • 5-bromo-3H-1-benzofuran-2-one
    • 5-bromo-2,3-dihydro-1-benzofuran-2-one
    • DTXSID80434521
    • 166386-69-2
    • CS-0309366
    • 2(3H)-Benzofuranone, 5-bromo-
    • D78722
    • EN300-178594
    • 5-Bromo-1-benzofuran-2(3H)-one
    • DB-325253
    • SCHEMBL3335046
    • MDL: MFCD20133980
    • Inchi: 1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2
    • InChI Key: QIPSJPXUPBXGKI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CC(=O)O2

Computed Properties

  • Exact Mass: 211.94729g/mol
  • Monoisotopic Mass: 211.94729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26.3Ų

5-bromo-2,3-dihydro-1-benzofuran-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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Enamine
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